1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-tert-butylsulfanyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3S/c1-10(2,3)15-9-6-4-5-8(7-9)11(12,13)14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESOZGDXYEQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50800395 | |
| Record name | 1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50800395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649721-46-0 | |
| Record name | 1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50800395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ullmann-Type Coupling with Halogenated Precursors
Copper catalysis has been widely employed for C–S bond formation in aromatic systems. A plausible route involves reacting 1-bromo-3-(trifluoromethyl)benzene with tert-butylthiol in the presence of Cu(I) or Cu(II) catalysts.
Procedure :
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Substrate Preparation : 1-Bromo-3-(trifluoromethyl)benzene (1.0 equiv) is dissolved in dimethylformamide (DMF) under inert atmosphere.
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Catalyst System : Cu(OTf)₂ (30 mol%) and 4-dimethylaminopyridine (DMAP, 0.5 equiv) are added.
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Thiol Addition : tert-Butylthiol (2.3 equiv) is introduced dropwise.
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Reaction Conditions : The mixture is stirred at 30°C for 12 hours.
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Workup : Purification via silica gel chromatography (hexanes:ethyl acetate = 15:1) yields the product.
Key Data :
This method mirrors the catalytic efficiency observed in Cu(OTf)₂-mediated reactions for trifluoromethylated alkenes. The bulky tert-butyl group may necessitate longer reaction times compared to smaller thiols.
Diazonium Salt Functionalization
Sandmeyer-Type Thiolation
Diazonium intermediates enable regioselective introduction of functional groups. A two-step sequence could involve:
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Diazotization : 3-(Trifluoromethyl)aniline is treated with t-BuONO and HCl to form the diazonium salt.
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Thiol Coupling : Reaction with tert-butyl disulfide (t-BuSS-t-Bu) under Cu(I) catalysis.
Procedure :
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Diazonium Formation : 3-(Trifluoromethyl)aniline (1.0 equiv) is reacted with t-BuONO (1.1 equiv) in HCl/DMF at 0°C.
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Copper Complexation : CuBr (2.0 equiv) and t-BuOK (4.0 equiv) generate a reactive Cu species.
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Thiol Introduction : tert-Butyl disulfide (1.5 equiv) is added at −42°C, followed by warming to RT.
Key Data :
This approach adapts radio-synthetic techniques for [¹¹C]trifluoromethylarenes, emphasizing the versatility of diazonium chemistry.
Nucleophilic Aromatic Substitution (SNAr)
Activated Aryl Fluorides
Electron-deficient aryl fluorides undergo SNAr with thiol nucleophiles. 1-Fluoro-3-(trifluoromethyl)benzene reacts with tert-butylthiolate under basic conditions.
Procedure :
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Substrate Activation : 1-Fluoro-3-(trifluoromethyl)benzene (1.0 equiv) is dissolved in DMSO.
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Base : KOt-Bu (2.0 equiv) deprotonates tert-butylthiol to generate the thiolate.
Key Data :
The electron-withdrawing CF₃ group activates the ring for substitution, though steric hindrance from t-Bu reduces yields compared to smaller thiols.
Friedel-Crafts Sulfenylation
Direct C–H Functionalization
Lewis acid-catalyzed sulfenylation offers a direct route. tert-Butylsulfenyl chloride (t-BuSCl) reacts with 3-(trifluoromethyl)benzene under AlCl₃ catalysis.
Procedure :
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Electrophile Generation : t-BuSCl (1.2 equiv) is combined with AlCl₃ (1.5 equiv) in CH₂Cl₂.
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Substrate Addition : 3-(Trifluoromethyl)benzene (1.0 equiv) is added at 0°C.
Key Data :
This method, adapted from benzyl chloride syntheses, faces challenges due to the deactivating CF₃ group, necessitating harsh conditions.
Comparative Analysis of Methods
Table 1. Synthesis Route Efficiency
Copper-mediated coupling (Section 1) and diazonium approaches (Section 2) offer optimal balance between yield and practicality.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the tert-butylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable for developing complex molecules.
Key Reactions:
- Mizoroki–Heck Cross-Coupling: This reaction involves the coupling of aryl halides with alkenes or other nucleophiles. The trifluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating the reaction .
- Fluorination Reactions: The presence of the trifluoromethyl group can significantly alter the reactivity of the compound, allowing for selective fluorination that can be exploited in drug design and development .
Medicinal Chemistry
The compound's potential as a pharmaceutical agent is noteworthy. The trifluoromethyl group is known to influence pharmacokinetic properties, such as lipophilicity and metabolic stability.
Case Study: Liver X Receptor Agonists
- A study explored the structure-activity relationship (SAR) of compounds similar to 1-(tert-butylsulfanyl)-3-(trifluoromethyl)benzene, leading to the identification of potent liver X receptor (LXR) agonists. These compounds showed promising activity in regulating cholesterol metabolism and atherosclerosis .
Table 1: Structure-Activity Relationships of LXR Agonists
| Compound | Functional Groups | Agonistic Activity | Pharmacokinetic Profile |
|---|---|---|---|
| 32a | Hydroxyl | Moderate | Improved |
| 32b | Carboxyl | High | Enhanced |
Materials Science
In materials science, 1-(tert-butylsulfanyl)-3-(trifluoromethyl)benzene is explored for its properties in electronic materials and coatings.
Applications in Organic Electronics:
- The compound can be utilized in the synthesis of conjugated polymers and dendrimers, which are essential for organic solar cells and light-emitting diodes (OLEDs). Its trifluoromethyl group contributes to favorable electronic properties .
Case Study: Conjugated Dendrimers
- Research indicates that incorporating trifluoromethyl groups into dendritic structures enhances charge transport properties, making them suitable for applications in organic photovoltaic devices .
Environmental Considerations
Given the increasing scrutiny on fluorinated compounds due to environmental concerns, studies are being conducted on the metabolic pathways of such compounds. Research using Cunninghamella elegans, a model organism for human metabolism, has shown that derivatives of 1-(tert-butylsulfanyl)-3-(trifluoromethyl)benzene undergo significant biotransformation, suggesting lower persistence in biological systems compared to traditional fluorinated compounds .
Mechanism of Action
The mechanism of action of 1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl group can engage in thiol-disulfide exchange reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-tert-Butylphenyl Trifluoromethanesulfonate (CAS RN: 201851-06-1)
This compound, referenced in , shares structural similarities with the target molecule but differs in functional groups. Key distinctions include:
| Property | 1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene | 3-tert-Butylphenyl Trifluoromethanesulfonate |
|---|---|---|
| Functional Group | –S–C(CH₃)₃ (thioether) | –OSO₂CF₃ (triflate ester) |
| Electron Effects | Moderate electron donation (thioether) | Strong electron withdrawal (triflate) |
| Reactivity | Likely inert in nucleophilic substitution | High reactivity as a leaving group |
| Applications | Potential ligand or stabilizer | Intermediate in cross-coupling reactions |
| Purity & Availability | Not specified in evidence | >95.0% purity (HPLC), priced at ¥28,000/5g |
The triflate ester’s strong electron-withdrawing nature makes it a superior electrophile in Suzuki-Miyaura or Buchwald-Hartwig reactions, whereas the thioether group in the target compound may confer stability under harsh conditions .
Other Substituted Benzenes
While lists compounds like benzaldehyde (100-52-7) and benzene (71-43-2), these lack functional or structural relevance to the target molecule.
Q & A
Q. What are the established synthetic routes for 1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene, and what reaction conditions optimize yield?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) on 3-(trifluoromethyl)benzene derivatives. For example, reacting 1-bromo-3-(trifluoromethyl)benzene with tert-butylthiol in the presence of a base like NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours. Monitoring reaction progress via TLC and quenching with ice water improves isolation . Purification via flash chromatography (silica gel, hexane/ethyl acetate eluent) typically yields >80% purity.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions: the tert-butyl group exhibits a singlet at ~1.3 ppm (9H), while the trifluoromethyl group shows a quartet in ¹³C NMR (~125 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 266.1). X-ray crystallography (via SHELX ) may resolve ambiguities in stereoelectronic effects caused by the bulky tert-butylsulfanyl group.
Q. What solvents are compatible with this compound for reaction studies?
- Methodological Answer : The compound is soluble in non-polar solvents (hexane, toluene) and moderately soluble in THF or DCM. Avoid protic solvents (e.g., methanol), which may displace the tert-butylsulfanyl group. For kinetic studies, use degassed solvents to prevent oxidation of the sulfur center .
Advanced Research Questions
Q. How does the tert-butylsulfanyl group influence electronic properties compared to other sulfur-containing substituents?
- Methodological Answer : Conduct Hammett substituent constant (σ) analysis or DFT calculations (e.g., Gaussian 16) to compare electron-withdrawing/donating effects. The tert-butylsulfanyl group’s steric bulk may hinder resonance stabilization, altering reactivity in electrophilic substitution. Contrast with thiol (-SH) or methylsulfanyl (-SMe) analogs via cyclic voltammetry to assess redox stability .
Q. What strategies resolve contradictions in reported reaction outcomes with this compound?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts in cross-coupling reactions) may arise from trace moisture or residual base. Implement in situ IR spectroscopy to monitor intermediates. If competing pathways occur (e.g., C-S bond cleavage), use isotopic labeling (³⁴S) or LC-MS/MS to track mechanistic pathways .
Q. How can computational tools predict binding interactions of this compound in enzyme inhibition studies?
- Methodological Answer : Use AutoDock Vina for molecular docking. Prepare the protein target (e.g., PDB file) and ligand (optimized geometry via Avogadro). Set grid boxes around active sites (e.g., 20 ų). Analyze binding poses for hydrogen bonds between the trifluoromethyl group and hydrophobic pockets. Validate with MD simulations (GROMACS) to assess stability over 100 ns .
Q. What analytical techniques differentiate degradation products under oxidative conditions?
- Methodological Answer : Expose the compound to H₂O₂ or UV light and analyze via GC-MS with a DB-5MS column. The tert-butylsulfanyl group may oxidize to sulfoxide (R-SO-) or sulfone (R-SO₂-), identifiable by characteristic MS fragments (e.g., m/z 64 for SO₂⁺). EPR spectroscopy detects radical intermediates during photodegradation .
Methodological Considerations
Q. How to optimize crystallization for X-ray diffraction studies?
- Methodological Answer : Use slow vapor diffusion with a 1:1 mixture of DCM and hexane. The trifluoromethyl group’s electronegativity enhances crystal packing. For poorly diffracting crystals, try cryocooling (100 K) or co-crystallization with triphenylphosphine oxide to improve lattice stability. Refinement via SHELXL with anisotropic displacement parameters ensures accuracy .
Q. What precautions mitigate hazards during large-scale synthesis?
- Methodological Answer : The tert-butylthiol precursor is malodorous and volatile. Use closed-system reactors with scrubbers (activated charcoal filters). For exothermic reactions (e.g., NAS), employ jacketed reactors with temperature control (±2°C). PPE (nitrile gloves, face shields) and fume hoods are mandatory .
Data Interpretation & Validation
Q. How to reconcile conflicting NMR data from different labs?
- Methodological Answer :
Variations in solvent (CDCl₃ vs. DMSO-d₆) or temperature may shift peaks. Re-run spectra under standardized conditions and cross-validate with COSY/NOESY for coupling correlations. If impurities persist, use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the pure compound .
Q. What statistical methods validate reproducibility in catalytic applications?
- Methodological Answer :
Perform triplicate runs and apply Student’s t-test (p < 0.05) to assess significance in yield variations. For heterogeneous catalysis (e.g., Pd/C), report turnover numbers (TON) and frequencies (TOF) with error margins (±5%). Use control experiments (e.g., catalyst-free conditions) to confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
